N-(4-aminophenyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

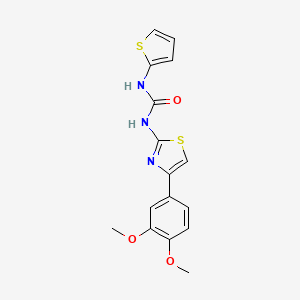

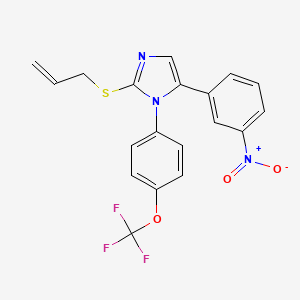

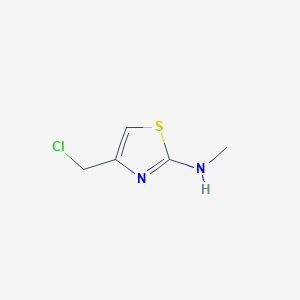

“N-(4-aminophenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.28 g/mol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 . This indicates that the molecule consists of a propane-1-sulfonamide group attached to a 4-aminophenyl group .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 113-114°C .Applications De Recherche Scientifique

Applications in Biocatalysis and Drug Metabolism

Biotransformation of Biaryl-Bis-Sulfonamide : A study detailed the use of Actinoplanes missouriensis for biocatalytic transformation of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This process produced mammalian metabolites of LY451395, enabling their structural characterization through nuclear magnetic resonance spectroscopy. This methodology supports comprehensive structural analysis of drug metabolites, aiding in clinical investigations of drug metabolism (Zmijewski et al., 2006).

Applications in Antimicrobial and Antifungal Activities

Antimicrobial and Antifungal N-Sulfonates : Research demonstrated the synthesis of novel functionalized N-sulfonates, which exhibited promising antimicrobial and antifungal activities. These compounds were synthesized by introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules to increase water solubility and anionic character. Among the synthesized compounds, 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate displayed significant activity against various bacteria and fungi (Fadda et al., 2016).

Applications in Polymer Modification

Modification of Hydrogels : Poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including aromatic amines. The modification enhanced the hydrogels' thermal stability and swelling properties. These amine-modified polymers also displayed increased antibacterial and antifungal activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Applications in Material Science

Gas Permeation and Separation : Sulfonated polyimide membranes were studied for their gas permeation and separation properties. These membranes exhibited selective permeability for gases like H2, CO2, O2, N2, and CH4, and their properties were influenced by humidity levels. Such materials are valuable for applications in gas separation technologies (Tanaka et al., 2006).

Applications in Environmental Science

Degradation of Sulfonamide Antibiotics : A study on Microbacterium sp. strain BR1 revealed a novel microbial strategy to degrade sulfonamide antibiotics, which are persistent in the environment. The degradation involved ipso-hydroxylation followed by fragmentation, releasing various metabolites and reducing the environmental impact of these antibiotics (Ricken et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-aminophenyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUBLKMKQRMPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2419337.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)

![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419353.png)

![N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2419357.png)